molecular formula C22H30N2O3 B1260507 N-Acetylcylindrocarpinol

N-Acetylcylindrocarpinol

Cat. No.: B1260507
M. Wt: 370.5 g/mol
InChI Key: ZRSBOAUHWZBBQX-ZHHKINOHSA-N
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Description

N-Acetylcylindrocarpinol is a monoterpene indole alkaloid belonging to the Aspidosperma family, primarily isolated from Aspidosperma cylindrocarpon . It features a complex pentacyclic scaffold with an acetylated secondary amine moiety, distinguishing it from other structurally related alkaloids.

The Shao group pioneered its enantioselective total synthesis via palladium-catalyzed allylic alkylation, a method that established the critical α-quaternary stereocenter in high enantiomeric excess (91% ee) . Their divergent synthetic route utilized a common pentacyclic imine intermediate (compound 87), enabling access to this compound, (+)-aspidospermine, (+)-cylindrocarpidine, and (+)-10-oxocylindrocarpidine in 17–18 steps with overall yields of 2.2–4.6% . This work underscored the versatility of Pd-catalyzed allylic alkylation in constructing stereochemically dense alkaloids.

Properties

Molecular Formula

C22H30N2O3

Molecular Weight

370.5 g/mol

IUPAC Name

1-[(1R,9R,12R,19R)-12-(2-hydroxyethyl)-6-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-8-yl]ethanone

InChI

InChI=1S/C22H30N2O3/c1-15(26)24-18-7-9-21(11-14-25)8-4-12-23-13-10-22(18,20(21)23)16-5-3-6-17(27-2)19(16)24/h3,5-6,18,20,25H,4,7-14H2,1-2H3/t18-,20-,21-,22-/m1/s1

InChI Key

ZRSBOAUHWZBBQX-ZHHKINOHSA-N

Isomeric SMILES

CC(=O)N1[C@@H]2CC[C@]3(CCCN4[C@H]3[C@]2(CC4)C5=C1C(=CC=C5)OC)CCO

Canonical SMILES

CC(=O)N1C2CCC3(CCCN4C3C2(CC4)C5=C1C(=CC=C5)OC)CCO

Synonyms

N-acetylcylindrocarpinol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

N-Acetylcylindrocarpinol shares structural and biosynthetic kinship with several Aspidosperma alkaloids. Below is a detailed comparison:

Structural Features and Modifications

Compound Key Structural Differences Source
This compound Acetyl group at the N1 position; pentacyclic core with a C20 exocyclic substituent A. cylindrocarpon
Cylindrocarpinol Free amine at N1; lacks the acetyl group A. cylindrocarpon
N-Formylcylindrocarpinol Formyl group at N1 instead of acetyl A. cylindrocarpon
Cylindrocarpidine C10-hydroxylated variant of cylindrocarpinol A. cylindrocarpon
10-Oxocylindrocarpidine Oxo group at C10; further oxidation of cylindrocarpidine Synthetic
Aspidospermine Lacks oxygenation on the arene fragment; simpler substitution pattern at C20 Synthetic

Spectroscopic Differentiation

highlights distinct ¹H-NMR signatures for these alkaloids:

  • This compound: Acetyl proton resonance at δ 2.1–2.3 ppm .
  • Cylindrocarpinol: Absence of acetyl signals; NH proton observed at δ 5.8–6.0 ppm .
  • N-Formylcylindrocarpinol: Formyl proton at δ 8.1–8.3 ppm .

Key Research Findings

Common Synthetic Intermediate: All four alkaloids (this compound, aspidospermine, cylindrocarpidine, 10-oxocylindrocarpidine) derive from pentacyclic imine 87, demonstrating the efficiency of divergent synthesis .

Yield Limitations : Despite high enantioselectivity, multi-step derivatization of the allyl fragment resulted in low overall yields (2.2–4.6%) .

Structural Plasticity: Minor modifications (e.g., N-acetylation vs. N-formylation, C10 oxygenation) significantly alter physicochemical properties, enabling structure-activity relationship (SAR) studies .

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